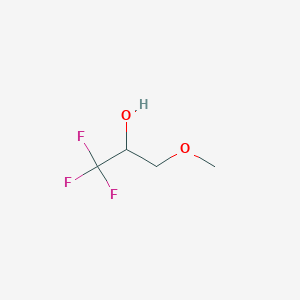

1,1,1-Trifluoro-3-methoxypropan-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1,1,1-trifluoro-3-methoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c1-9-2-3(8)4(5,6)7/h3,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSXKESHZUSAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149902-13-6 | |

| Record name | 1,1,1-trifluoro-3-methoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1 Trifluoro 3 Methoxypropan 2 Ol

Established Retrosynthetic Approaches

Established methods for synthesizing 1,1,1-Trifluoro-3-methoxypropan-2-ol often rely on well-understood, robust reactions. These approaches include the reduction of a ketone precursor, installation of the methoxy (B1213986) group via etherification, and construction of the carbon backbone using trifluoromethylated synthons.

Stereoselective Reduction of 1,1,1-Trifluoro-3-methoxypropan-2-one (or analogous ketone precursors)

A primary retrosynthetic disconnection leads to the ketone precursor, 1,1,1-Trifluoro-3-methoxypropan-2-one. The stereoselective reduction of this prochiral ketone is a critical step in establishing the chiral center of the target alcohol. Various methods have been developed for the stereoselective reduction of ketones, including those bearing trifluoromethyl groups. organic-chemistry.orgacs.org

Standard reducing agents such as sodium borohydride and lithium aluminum hydride can effectively reduce the ketone to the desired alcohol. chemicalbook.com However, to achieve stereoselectivity, chiral reagents or catalysts are necessary. One approach involves using stoichiometric chiral reducing agents, although catalytic methods are generally preferred. For instance, the use of lithium dispersion with hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O has been shown to be an efficient method for the stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohols under mild conditions. organic-chemistry.org This methodology has demonstrated versatility, including with ketones containing trifluoromethyl groups. organic-chemistry.org

Another powerful strategy is the catalytic asymmetric reduction, often employing transition metal catalysts with chiral ligands. These methods can provide high levels of enantioselectivity in the resulting alcohol.

Etherification Strategies for Methoxy Group Installation

The introduction of the methoxy group is another key transformation. This can be achieved at different stages of the synthesis, for example, by etherification of a diol precursor or by starting with a methoxy-containing building block. The Williamson ether synthesis is a classic and widely used method for forming ethers, which involves the reaction of an alkoxide with a primary alkyl halide. fluorine1.ru In the context of synthesizing this compound, this could involve the deprotonation of a suitable trifluoromethylated diol followed by reaction with a methylating agent like methyl iodide.

Acid-catalyzed etherification represents another potential route. For instance, trifluoroacetic acid (TFA) has been used to catalyze the cross-coupling of benzylic alcohols with alkyl alcohols to form unsymmetrical ethers. nih.gov While direct application to the target molecule needs specific investigation, the principle of acid-catalyzed etherification of alcohols is well-established. researchgate.net The synthesis of fluorinated ethers can also be accomplished by reacting fluorinated alcohols with diazomethane or through the addition of alcohols to alkenes and alkynes. fluorine1.ru

Direct Carbon-Carbon Bond Forming Reactions Involving Trifluoromethylated Building Blocks

Constructing the carbon skeleton of the molecule can be achieved by forming a carbon-carbon bond, typically involving a trifluoromethylated building block. nih.gov Trifluoromethyl-β-dicarbonyl compounds, for instance, are versatile synthons due to their multiple reactive sites, allowing for various C-C bond formations. nih.gov

Another approach is the addition of a trifluoromethyl nucleophile to a suitable two-carbon electrophile. Reagents such as α-trifluoromethylated organoborons are shelf-stable and effective for incorporating the CF₃ unit. nih.gov Their subsequent oxidation can yield α-trifluoromethyl alcohols, providing a complementary method to the reduction of trifluoromethyl ketones. nih.gov Furthermore, ruthenium-catalyzed C-C coupling reactions between fluorinated alcohols (serving as aldehyde equivalents) and allenes can form homoallylic alcohols, demonstrating another sophisticated C-C bond-forming strategy. scispace.comnih.gov

Emerging Synthetic Techniques

More recent synthetic developments offer advanced control over selectivity and provide access to enantiomerically pure compounds through novel catalytic systems.

Chemo- and Regioselective Preparations of the Compound

Achieving high chemo- and regioselectivity is crucial for efficient synthesis, minimizing the need for protecting groups and purification steps. A relevant strategy for obtaining fluorinated alcohols is the regioselective opening of epoxides. For example, epoxysilanes derived from allylsilanes can be cleanly converted to the corresponding fluorohydrins with complete regioselectivity upon treatment with triethylamine trihydrofluoride (HF·Et₃N). acs.orgnih.gov A similar strategy could be envisioned starting from a methoxy-containing allylic precursor, where epoxidation followed by regioselective opening with a fluoride (B91410) source would yield the desired product structure. The ability to control the direction of nucleophilic attack is dependent on the specific substituents and reaction conditions. researchgate.net

Enantioselective Synthesis of this compound

The production of a single enantiomer of this compound is of high importance, particularly for pharmaceutical applications. This is most effectively achieved through asymmetric catalysis.

Catalytic Asymmetric Reduction: Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones. wikipedia.org Ruthenium and Rhodium complexes with chiral ligands are commonly used catalysts. google.comdoi.org For example, Rh(III) complexes have been used for the asymmetric reduction of α-methoxy β-ketoesters via dynamic kinetic resolution (DKR), affording syn α-methoxy β-hydroxyesters with high diastereoselectivity and enantioselectivity. doi.org Similarly, chiral Ru-phosphine complexes have been successfully employed in the asymmetric hydrogenation of 1,1,1-trifluoroacetone to produce (S)-1,1,1-trifluoro-2-propanol with high enantiomeric excess. google.com

| Catalyst Type | Substrate Type | Key Features | Reported Selectivity |

|---|---|---|---|

| Ru(II)-Pheox | Olefins (for cyclopropanation) | High yields at low catalyst loading. | up to >99:1 dr, up to 97% ee nih.govresearchgate.net |

| Rh₂(R-PTAD)₄ | Alkenes + Trifluorodiazoethanes | High diastereoselectivity and enantioselectivity. | >94% ds, 88-98% ee organic-chemistry.org |

| Rh(III) Complex | α-Methoxy β-ketoesters | Dynamic Kinetic Resolution (DKR) in water. | High dr, up to 99% ee doi.org |

| RuCl₂((S)-MeOBIPHEP)((R,R)-DPEN) | 1,1,1-Trifluoroacetone | Asymmetric hydrogenation. | High ee google.com |

Enzymatic Reduction: Biocatalysis offers an environmentally friendly and highly selective alternative to chemical catalysis. wikipedia.org Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often found in microorganisms like Baker's yeast or used as isolated enzymes, can reduce ketones with exquisite selectivities. nih.govacs.org The enzymatic reduction of α-fluoro-β-keto esters through dynamic reductive kinetic resolution (DYRKR) can produce α-fluoro-β-hydroxy esters with high optical purity. researchgate.net Specifically, microbial enzymes have been studied for the reduction of 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol, achieving high enantiomeric excess. google.com This approach represents a powerful and green method for accessing enantiopure fluorinated alcohols.

| Enzyme/Microorganism | Substrate Type | Process | Key Advantage |

|---|---|---|---|

| Ketoreductases (KREDs) | Racemic α-fluoro-β-keto esters | Dynamic Reductive Kinetic Resolution (DYRKR) | High optical purities and yields researchgate.net |

| Alcohol Dehydrogenases (ADHs) | 1,1,1-Trifluoroacetone | Enantioselective reduction | High enantiomeric excess (≥99% ee) google.com |

| Baker's Yeast | Ketones | Asymmetric reduction | Commonly available, high enantioselectivity wikipedia.orgnih.gov |

Biocatalytic Approaches (e.g., enzymatic reductions)

Biocatalysis offers a powerful and environmentally benign route for the asymmetric synthesis of chiral alcohols. The primary biocatalytic strategy for producing this compound involves the stereoselective reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-3-methoxypropan-2-one. This transformation is typically achieved using enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases, often sourced from microorganisms like yeast or bacteria.

These enzymatic reductions are highly valued for their exceptional enantioselectivity, often yielding the desired alcohol enantiomer with very high enantiomeric excess (ee). For instance, methods have been developed for the production of (S)-1,1,1-trifluoro-2-propanol from 1,1,1-trifluoroacetone using microbial enzymes, achieving enantiomeric excess values greater than 99% google.com. This established success in the reduction of a similar trifluoromethyl ketone strongly supports the feasibility of applying analogous enzymatic systems to 1,1,1-trifluoro-3-methoxypropan-2-one. The process relies on a cofactor, typically nicotinamide adenine dinucleotide phosphate (NAD(P)H), which is regenerated in situ by the host microorganism's metabolism, often using a sacrificial co-substrate like glucose google.com.

Furthermore, the biocatalytic synthesis of the structurally related amine, (S)-1-methoxy-2-aminopropane, from methoxyacetone has been successfully demonstrated using transaminase enzymes. google.comresearchgate.netchimia.ch This process achieves high conversion rates (97%) and excellent enantioselectivity (>99% ee) researchgate.netchimia.ch. The success of this biotransformation highlights the utility of enzymes in handling methoxy-substituted propanone structures, suggesting a strong potential for developing a highly efficient biocatalytic process for the target alcohol.

Table 1: Examples of Biocatalytic Transformations Relevant to this compound Synthesis

| Precursor | Target Compound | Enzyme Type | Key Performance Metrics |

|---|---|---|---|

| 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoro-2-propanol | Alcohol Dehydrogenase | >99% ee google.com |

Chiral Catalysis and Ligand Design in Asymmetric Synthesis

Alongside biocatalysis, asymmetric chemical catalysis provides a versatile platform for the synthesis of chiral this compound. These methods typically involve the reduction of the prochiral ketone precursor using a chiral catalyst, which is composed of a metal center and a specifically designed chiral ligand. The ligand creates a chiral environment around the metal, directing the hydride transfer to one face of the ketone, thereby producing one enantiomer of the alcohol in excess.

The design of the chiral ligand is paramount to achieving high enantioselectivity. Research into the asymmetric synthesis of related fluorinated molecules has yielded a variety of effective catalyst systems. For example, chiral vanadyl methoxide complexes have been successfully employed in the asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.govmdpi.com These catalysts, bearing N-salicylidene-t-leucinate templates, demonstrate how carefully designed ligands can control the stereochemical outcome of reactions involving trifluoromethyl groups nih.gov.

Similarly, palladium-catalyzed asymmetric allylation has been developed for the synthesis of other chiral trifluoromethyl ketones nih.gov. While not a direct reduction to the alcohol, this methodology underscores the importance of ligand design in controlling stereocenters adjacent to a trifluoromethyl group. The development of such catalytic systems offers a pathway to synthesize chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones in good yields and high enantioselectivities under mild conditions nih.gov. These principles of ligand design can be directly applied to the development of catalysts for the asymmetric reduction of 1,1,1-trifluoro-3-methoxypropan-2-one.

Table 2: Chiral Catalyst Systems for Related Asymmetric Transformations

| Catalyst Type | Reaction | Substrate Class | Ligand/Template Example |

|---|---|---|---|

| Chiral Vanadyl Methoxide Complexes | Asymmetric 1,2-oxytrifluoromethylation | Styrenes | N-salicylidene-t-leucinate nih.gov |

Diastereoselective Routes and Subsequent Deracemization Strategies

Detailed research findings specifically documenting diastereoselective synthetic routes or deracemization strategies for this compound are not extensively covered in the available literature. Synthesis of this compound primarily focuses on enantioselective methods starting from a prochiral ketone, which directly establishes the single desired stereocenter.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles is increasingly becoming a critical aspect of modern chemical synthesis. The goal is to design processes that are more sustainable, safer, and have a lower environmental impact.

The biocatalytic approaches discussed in section 2.2.2.1 are inherently aligned with several principles of green chemistry.

Use of Renewable Feedstocks and Catalysts: Enzymes are biodegradable catalysts derived from renewable sources.

Benign Solvents: These reactions are often performed in aqueous media under mild conditions (ambient temperature and neutral pH), avoiding the need for hazardous organic solvents. researchgate.net

High Selectivity: The high chemo-, regio-, and enantioselectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and reduced waste streams nih.gov.

In the realm of chemical catalysis, green principles are also being integrated. A key trend is the development of metal-free catalytic systems to avoid the use of toxic or expensive heavy metals. For instance, visible light-induced, metal-free strategies have been developed for the perfluoroalkylation of other molecules rsc.org. This approach utilizes an electron donor-acceptor (EDA) complex to generate the necessary radicals under mild conditions, offering a more sustainable alternative to traditional metal-catalyzed reactions rsc.org. The application of such principles to the synthesis of this compound could lead to more environmentally friendly production methods.

Chemical Reactivity and Mechanistic Transformations of 1,1,1 Trifluoro 3 Methoxypropan 2 Ol

Reactivity Profile of the Hydroxyl Functional Group

The secondary hydroxyl group is the primary site for many chemical transformations of 1,1,1-Trifluoro-3-methoxypropan-2-ol. Its reactivity is significantly enhanced by the presence of the adjacent electron-withdrawing trifluoromethyl group.

Esterification and Trans-esterification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acyl halides, and acid anhydrides to form the corresponding esters. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the hydroxyl proton, making the alcohol more nucleophilic and facilitating the reaction.

A typical esterification reaction involves the reaction of the alcohol with an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl produced.

General Esterification Reaction: CF₃CH(OH)CH₂OCH₃ + RCOCl → CF₃CH(OCOR)CH₂OCH₃ + HCl

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a feasible transformation. ncsu.edu This reaction is typically catalyzed by an acid or a base. ncsu.edu In the context of this compound, it can react with an existing ester to form a new ester and a different alcohol. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product. ncsu.edu

| Reaction | Reactants | Products | Catalyst |

| Esterification | This compound, Acyl Chloride | 1,1,1-Trifluoro-3-methoxypropan-2-yl ester, HCl | Pyridine/Triethylamine |

| Transesterification | This compound, Ester (R'COOR'') | 1,1,1-Trifluoro-3-methoxypropan-2-yl ester (R'COOR), Alcohol (R''OH) | Acid or Base |

Oxidation and Reduction Pathways

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1,1,1-Trifluoro-3-methoxypropan-2-one. chemicalbook.comyoutube.comresearchgate.netnih.gov This transformation is a common and important reaction in organic synthesis. chemicalbook.comnih.gov A variety of oxidizing agents can be employed for this purpose. chemicalbook.com

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Pyridinium chlorochromate (PCC): A mild and selective oxidizing agent. chemicalbook.com

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. This method is known for its mild reaction conditions. youtube.comwikipedia.org

Dess-Martin Periodinane (DMP): Another mild and selective oxidant.

Jones Reagent (CrO₃ in H₂SO₄/acetone): A strong oxidizing agent. nih.gov

The presence of the electron-withdrawing trifluoromethyl group can influence the rate of oxidation. The corresponding ketone, 1,1,1-Trifluoro-3-methoxypropan-2-one, is a known compound and its availability from chemical suppliers suggests that this oxidation is a well-established process. biosynth.comsigmaaldrich.com

Reduction of the hydroxyl group in this compound to a methylene (B1212753) group is a more challenging transformation as hydroxyl groups are generally poor leaving groups. Direct reduction is uncommon; however, it can be achieved indirectly by first converting the hydroxyl group into a better leaving group, such as a tosylate, and then performing a reduction.

Nucleophilic Substitution Reactions at the Carbinol Center

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbinol center (the carbon bearing the hydroxyl group), the -OH group must first be converted into a good leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Tosylation Reaction: CF₃CH(OH)CH₂OCH₃ + TsCl → CF₃CH(OTs)CH₂OCH₃ + HCl

Once the tosylate is formed, it can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. The strong electron-withdrawing trifluoromethyl group can influence the rate of this substitution reaction.

Chemical Behavior of the Trifluoromethyl Moiety

The trifluoromethyl group is a key determinant of the chemical properties of this compound. Its strong electron-withdrawing nature and the inherent stability of the C-F bonds govern its influence on the rest of the molecule.

Electronic Influence and Inductive Effects on Adjacent Centers

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. This strong inductive effect (-I effect) has several significant consequences for the adjacent atoms:

Increased Acidity of the Hydroxyl Group: The -CF₃ group strongly polarizes the C-C bond, which in turn withdraws electron density from the C-O bond and the O-H bond of the alcohol. This weakens the O-H bond, making the proton more acidic. For comparison, the predicted pKa of the similar compound 1,1,1-Trifluoro-2-propanol is approximately 12.53, which is significantly lower (more acidic) than that of a typical secondary alcohol like 2-propanol (pKa ≈ 17.1). bldpharm.com

Destabilization of Adjacent Carbocations: If a reaction were to proceed through a carbocation intermediate at the carbinol center (Sₙ1 mechanism), the electron-withdrawing trifluoromethyl group would strongly destabilize the adjacent positive charge, making such a pathway highly unfavorable.

Influence on Spectroscopic Properties: The trifluoromethyl group significantly influences the chemical shifts of adjacent protons and carbons in NMR spectroscopy. For instance, the proton on the carbinol carbon and the protons on the adjacent methylene group will experience a downfield shift due to the deshielding effect of the -CF₃ group.

| Property | Influence of Trifluoromethyl Group |

| Acidity of -OH group | Increased (Lower pKa) |

| Stability of Adjacent Carbocation | Decreased |

| NMR Chemical Shifts (¹H and ¹³C) | Downfield shift for adjacent nuclei |

Stability and Reactivity Under Various Chemical Environments

The trifluoromethyl group is exceptionally stable under a wide range of chemical conditions. This stability is attributed to the high bond dissociation energy of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.

Thermal Stability: Compounds containing trifluoromethyl groups generally exhibit high thermal stability.

Chemical Stability: The C-F bonds are resistant to attack by most acids, bases, and nucleophiles under typical reaction conditions. The fluorine atoms are also not readily abstracted by radicals.

Inertness to Oxidation and Reduction: The trifluoromethyl group itself is inert to most common oxidizing and reducing agents used in organic synthesis.

While the trifluoromethyl group is generally unreactive, its presence renders the molecule susceptible to certain reactions under specific, harsh conditions. For example, some highly fluorinated compounds can undergo decomposition in the presence of strong bases at elevated temperatures. However, for most synthetic applications, the trifluoromethyl group in this compound can be considered a robust and unreactive spectator group, whose primary role is to electronically influence the reactivity of the neighboring functional groups.

Reactivity of the Methoxy (B1213986) Ether Linkage

The methoxy group in this compound presents a site for potential chemical modification, although its reactivity is influenced by the adjacent trifluoromethyl-substituted carbinol.

The cleavage of the C-O bond in ethers is a common transformation, typically requiring strong reagents due to the general stability of the ether linkage. libretexts.org For acyclic ethers like this compound, this cleavage is most often accomplished under acidic conditions. masterorganicchemistry.com

Acid-Catalyzed Cleavage:

The mechanism of acid-catalyzed ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, largely dependent on the structure of the ether's alkyl groups. libretexts.orgmasterorganicchemistry.com In the case of this compound, the ether is a methyl ether of a primary alcohol.

Protonation: The reaction initiates with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., I or Br), then attacks one of the adjacent carbon atoms. masterorganicchemistry.com

Given that one side of the ether is a methyl group and the other is a primary carbon, the nucleophilic attack is expected to follow an S(_N)2 mechanism. libretexts.org The attack will preferentially occur at the less sterically hindered methyl carbon, leading to the formation of 1,1,1-trifluoropropane-2,3-diol and a methyl halide.

Derivatization Reactions:

Derivatization of the methoxy group itself is less common than cleavage. However, derivatization of the alcohol functionality is a primary route to modifying the molecule. nih.govchemrevlett.com For instance, the hydroxyl group can be acylated or silylated to introduce various functional groups. nih.gov These reactions typically leave the methoxy ether linkage intact.

A related synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols involves the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with various alcohols. researchgate.net This method provides a route to a range of analogs of the title compound.

| Reaction Type | Reagents | Probable Products | Governing Mechanism |

| Ether Cleavage | HI, HBr (strong acids) | 1,1,1-Trifluoropropane-2,3-diol + Methyl Halide | S(_N)2 |

| Alcohol Derivatization | Acyl chlorides, Silyl halides | O-acylated or O-silylated derivatives | Nucleophilic Acyl Substitution / Silylation |

The stability of the methoxy ether linkage in this compound is a critical factor in its application and persistence.

Basic Media: Ethers are generally stable in basic media. masterorganicchemistry.com The C-O bond of the methoxy group is not expected to be cleaved by common bases. The most likely reaction in the presence of a strong base would be the deprotonation of the hydroxyl group to form an alkoxide.

Oxidative Media: The stability towards oxidation is generally high for simple ethers. However, the presence of the secondary alcohol makes the molecule susceptible to oxidation at that position, which could yield the corresponding ketone, 1,1,1-trifluoro-3-methoxypropan-2-one. The methoxy group itself is relatively resistant to oxidation under standard conditions.

| Medium | Stability of Methoxy Ether Linkage | Potential Reactions |

| Strong Acidic | Unstable, prone to cleavage | Cleavage to form a diol and methyl halide |

| Basic | Stable | Deprotonation of the alcohol |

| Oxidative | Generally Stable | Oxidation of the secondary alcohol to a ketone |

Advanced Mechanistic Investigations

While specific mechanistic studies for this compound are limited, insights can be drawn from related systems and theoretical principles.

Kinetic studies are crucial for understanding reaction rates and mechanisms. For the acid-catalyzed cleavage of the methoxy ether, a kinetic analysis would likely reveal a second-order rate law, consistent with an S(_N)2 mechanism, where the rate is dependent on the concentration of both the protonated ether and the halide nucleophile.

Theoretical studies on the decomposition of trifluoromethanol (B75723) suggest that unimolecular decomposition has a high activation energy. researchgate.netresearchgate.net However, the presence of water can significantly lower the energy barrier for decomposition, indicating that the reaction environment plays a critical role. researchgate.net Similar effects could be anticipated for the reactions of this compound.

This compound is a chiral molecule, with the stereocenter at the carbon bearing the hydroxyl group. Reactions involving this stereocenter can proceed with retention, inversion, or racemization of configuration.

In an S(_N)2 reaction at the stereocenter, an inversion of configuration would be expected. However, for the acid-catalyzed cleavage of the methoxy group, the reaction occurs at the methyl carbon, which is achiral, and therefore this particular reaction does not affect the stereocenter of the starting material.

The synthesis of chiral trifluoromethyl alcohols and ethers is an area of active research. researchgate.netrsc.orgnih.govacs.orgrsc.org For example, asymmetric synthesis methods, such as enantioselective cross-coupling reactions, have been developed to produce enantioenriched α-trifluoromethyl alcohols and ethers. researchgate.net These studies highlight the importance of controlling the stereochemistry during the synthesis of such compounds.

If the secondary alcohol of this compound were to be converted to a leaving group and then substituted via an S(_N)2 reaction, the stereochemical outcome at the C2 position would be inversion. Conversely, an S(_N)1 reaction at this center would likely lead to a racemic mixture of products due to the formation of a planar carbocation intermediate.

Role of 1,1,1 Trifluoro 3 Methoxypropan 2 Ol As a Versatile Synthetic Intermediate

Precursor for Complex Fluorinated Scaffolds

The trifluoromethyl and hydroxyl functionalities of 1,1,1-Trifluoro-3-methoxypropan-2-ol serve as key reactive handles for the elaboration of intricate molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent hydroxyl group, making it a focal point for a variety of chemical transformations.

The development of chiral fluorinated building blocks is of paramount importance in supramolecular chemistry, where the precise control of non-covalent interactions is essential for the design of functional assemblies. While direct research on the application of this compound in supramolecular chemistry is not extensively documented in readily available literature, its potential as a precursor for such building blocks is significant. The inherent chirality of the molecule, once resolved into its enantiomers, can be transferred to larger, more complex structures.

For instance, the hydroxyl group can be derivatized to introduce recognition motifs, such as hydrogen bond donors or acceptors, while the trifluoromethyl group can participate in halogen bonding or dipole-dipole interactions. The methoxy (B1213986) group offers an additional site for modification or can influence the conformational preferences of the resulting molecule. The synthesis of such chiral building blocks would enable the construction of novel supramolecular architectures with tailored properties, including chiral recognition, self-assembly, and host-guest chemistry.

Hypothetical Derivatization for Supramolecular Applications:

| Functional Group | Potential Modification | Supramolecular Interaction |

| Hydroxyl (-OH) | Esterification with a pyridyl carboxylic acid | Hydrogen bonding, metal coordination |

| Trifluoromethyl (-CF3) | - | Halogen bonding, dipole-dipole interactions |

| Methoxy (-OCH3) | Ether cleavage followed by derivatization | Introduction of larger recognition units |

Organofluorine heterocycles and carbocycles are privileged scaffolds in medicinal chemistry and materials science. The structural motifs present in this compound provide a versatile starting point for the synthesis of these important classes of compounds. The hydroxyl group can be readily converted into a good leaving group, facilitating intramolecular cyclization reactions.

For example, activation of the alcohol followed by nucleophilic attack from a tethered nitrogen or carbon nucleophile could lead to the formation of various fluorinated heterocyclic and carbocyclic systems. The stereochemistry of the secondary alcohol can be controlled to afford enantiomerically pure cyclic products.

Potential Synthetic Pathways:

| Target Ring System | Proposed Strategy |

| Fluorinated Tetrahydrofurans | Intramolecular Williamson ether synthesis |

| Fluorinated Pyrrolidines | Intramolecular nucleophilic substitution with a tethered amine |

| Fluorinated Cyclopropanes | Simmons-Smith cyclopropanation of an unsaturated derivative |

Functionalized fluorinated linkers are crucial components in the construction of metal-organic frameworks (MOFs) and coordination polymers. The introduction of fluorine into the linker can significantly impact the properties of the resulting material, including its porosity, stability, and gas sorption characteristics. This compound can serve as a valuable precursor for the synthesis of novel fluorinated linkers.

By chemically modifying both the hydroxyl and methoxy groups, it is possible to introduce coordinating functionalities, such as carboxylic acids or pyridyl groups, at either end of the propanol backbone. The trifluoromethyl group would remain as a key feature of the linker, influencing the electronic properties and steric bulk of the resulting MOF.

Example of a Hypothetical Fluorinated Linker Synthesis:

Oxidation: The secondary alcohol of this compound is oxidized to a ketone.

Functionalization: The ketone is then converted to a dicarboxylic acid via a series of standard organic transformations.

MOF Synthesis: The resulting trifluoromethyl-containing dicarboxylic acid can be used as a linker in the synthesis of novel MOFs.

Applications in Specialty Chemicals Synthesis (Focus on its utility as a synthetic reagent)

Beyond its role as a structural precursor, this compound and its derivatives have potential applications as reagents in the synthesis of specialty chemicals, particularly in the realm of asymmetric synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. The chiral nature of this compound makes it an attractive candidate for the development of new chiral auxiliaries. For example, it could be attached to a carboxylic acid or an enolate to control the stereochemical outcome of alkylation or aldol reactions. The trifluoromethyl group could exert significant steric and electronic influence, leading to high levels of diastereoselectivity.

Similarly, derivatives of this compound could be designed to act as chiral ligands in transition metal catalysis. The hydroxyl and ether functionalities provide potential coordination sites for metal ions. The synthesis of phosphorus- or nitrogen-containing ligands based on the backbone of this compound could lead to new catalysts for a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions.

Potential Chiral Ligand Scaffolds:

| Ligand Type | Proposed Modification |

| Phosphine Ligand | Conversion of the hydroxyl group to a phosphine |

| Diamine Ligand | Replacement of the hydroxyl and methoxy groups with amino groups |

The unique combination of a polar hydroxyl group, a less polar ether, and a fluorous trifluoromethyl group suggests that this compound could have interesting properties as a solvent or reaction medium. Fluorinated alcohols are known to exhibit unique solvent properties, including the ability to stabilize polar transition states and promote certain types of reactions.

While there is limited specific research on this compound as a solvent, its structural features suggest it could be a valuable medium for reactions requiring a balance of polar and nonpolar characteristics. Its chirality also opens the possibility of its use as a chiral solvent, capable of inducing enantioselectivity in certain reactions. Further investigation into the physicochemical properties of this compound as a solvent is warranted.

Advanced Analytical and Spectroscopic Characterization of 1,1,1 Trifluoro 3 Methoxypropan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1,1,1-trifluoro-3-methoxypropan-2-ol. The presence of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) allows for a comprehensive multi-nuclear NMR analysis, providing detailed insights into the molecular framework and stereochemistry.

Stereochemical Assignment via Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs)

The chiral nature of this compound, owing to the stereocenter at the C-2 position, requires specialized NMR techniques for the differentiation of its enantiomers. Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs) are employed for this purpose.

Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient, diastereomeric complexes with the enantiomers of a chiral substrate. This interaction leads to a differentiation in the chemical shifts (Δδ) of the corresponding nuclei in the NMR spectrum, allowing for the determination of enantiomeric excess. For fluorinated alcohols like this compound, highly fluorinated alcohols such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol are effective CSAs. The formation of hydrogen bonds between the CSA and the hydroxyl group of the analyte, along with other non-covalent interactions, results in observable chemical shift non-equivalence for the protons and fluorine atoms adjacent to the chiral center. Research on other chiral fluorinated compounds has demonstrated the utility of silylated β-cyclodextrins as CSAs, where interactions with the fluorinated groups contribute significantly to the enantiodiscrimination. researchgate.net

Chiral Derivatizing Agents (CDAs): CDAs react with the chiral analyte to form stable diastereomers, which inherently have different NMR spectra. A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The reaction of (R)- and (S)-1,1,1-trifluoro-3-methoxypropan-2-ol with a single enantiomer of Mosher's acid chloride would yield two distinct diastereomeric esters. The analysis of the ¹H and ¹⁹F NMR spectra of these esters allows for the determination of the absolute configuration of the alcohol. The differences in the chemical shifts of the protons and the trifluoromethyl group are influenced by the anisotropic effect of the phenyl ring in the Mosher's acid moiety, which adopts a different average conformation in the two diastereomers.

| Technique | Agent Example | Principle of Differentiation | Applicable Nuclei |

| CSA | (R)-1-(9-anthryl)-2,2,2-trifluoroethanol | Formation of transient diastereomeric solvates | ¹H, ¹⁹F |

| CDA | (R)-Mosher's acid chloride | Formation of stable diastereomeric esters | ¹H, ¹⁹F |

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F) for Precise Structural Elucidation

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons, the methine proton, and the hydroxyl proton. The methoxy group (CH₃O-) would appear as a singlet. The methylene protons (-CH₂-) adjacent to the chiral center are diastereotopic and are expected to appear as a complex multiplet, likely an AB quartet, further split by coupling to the C-2 proton. The methine proton (-CH(OH)-) would be a multiplet due to coupling with the methylene protons and the trifluoromethyl group. The hydroxyl proton signal can be broad and its position is solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shifts of the carbons are influenced by the electronegativity of the attached atoms. For comparison, in the related compound 1,1,1-trifluoro-2-propanol, the CF₃ carbon appears around 125 ppm (q, ¹JCF ≈ 278 Hz) and the CH(OH) carbon is at approximately 68 ppm (q, ²JCF ≈ 32 Hz). nih.govchemicalbook.com Similar patterns are expected for this compound, with the C-3 carbon being influenced by the methoxy group.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be split into a doublet by the vicinal methine proton (³JHF). The chemical shift of the CF₃ group is sensitive to the electronic environment and can provide valuable structural information.

Predicted NMR Data for this compound:

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | OCH₃ | ~3.4 | s | - |

| ¹H | CH₂ | ~3.5-3.7 | m | ²JHH, ³JHH |

| ¹H | CH(OH) | ~4.0-4.2 | m | ³JHH, ³JHF |

| ¹H | OH | Variable | br s | - |

| ¹³C | OCH₃ | ~59 | q | |

| ¹³C | CH₂ | ~75 | t | |

| ¹³C | CH(OH) | ~70 | q | ²JCF ≈ 30-35 |

| ¹³C | CF₃ | ~124 | q | ¹JCF ≈ 280 |

| ¹⁹F | CF₃ | ~-77 | d | ³JHF ≈ 7-8 |

Note: Predicted values are based on data from structurally similar compounds and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy can be used to study the conformational dynamics of this compound. Rotation around the C2-C3 bond may be hindered at low temperatures, leading to the observation of distinct signals for different rotational isomers (rotamers). By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process. The presence of the electronegative fluorine and oxygen atoms can lead to preferred conformations due to stereoelectronic effects, such as the gauche effect. scholaris.ca Variable temperature ¹⁹F NMR would be particularly informative for observing changes in the conformational equilibrium.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. This is a critical step in the identification of the compound.

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₄H₇F₃O₂ | 144.0398 |

| [M+H]⁺ | C₄H₈F₃O₂ | 145.0476 |

| [M+Na]⁺ | C₄H₇F₃NaO₂ | 167.0295 |

The ability to achieve mass accuracy in the low ppm range with modern mass spectrometers provides high confidence in the assigned molecular formula. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Proof

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation of the molecular ion of this compound under electron ionization (EI) or collision-induced dissociation (CID) conditions can provide valuable structural information.

Expected Fragmentation Pathways:

α-Cleavage: The bond adjacent to the oxygen atom of the hydroxyl group is prone to cleavage. Loss of a methyl radical from the methoxy group is less likely than cleavage of the C-C bonds. A significant fragmentation pathway is the cleavage of the C2-C3 bond, leading to the formation of a resonance-stabilized cation. Another likely α-cleavage is the loss of the trifluoromethyl radical (•CF₃), resulting in a prominent peak.

Loss of Small Neutral Molecules: The loss of water (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. Loss of formaldehyde (B43269) (CH₂O) from the methoxy ether portion is also possible.

Cleavage of the C-O bond: The C-O bond of the ether linkage can also cleave, leading to the formation of a methoxy radical (•OCH₃) or a methoxy cation (⁺OCH₃).

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Origin |

| 113 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 99 | [M - CH₂OH]⁺ | Rearrangement and loss of a hydroxymethyl radical |

| 75 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

| 45 | [CH₂OCH₃]⁺ | Cleavage of the C2-C3 bond |

The analysis of the fragmentation patterns of related halogenated ethers and alcohols supports these predicted pathways. youtube.commiamioh.edu A detailed analysis of the MS/MS spectrum allows for the confirmation of the connectivity of the atoms within the molecule, providing definitive structural proof.

Chromatographic Techniques for Enantiomeric Purity and Separation

The resolution of enantiomers is a critical task in the synthesis and characterization of chiral molecules. For this compound, which contains a single stereocenter, chromatographic techniques are indispensable for both determining enantiomeric purity and for isolating the individual enantiomers. sigmaaldrich.comsci-hub.se Chiral chromatography leverages the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase. sigmaaldrich.comresearchgate.net This differential interaction results in different retention times for the enantiomers, enabling their separation. sci-hub.se Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been developed into powerful modalities for chiral separations. sci-hub.seresearchgate.net

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) is a highly sensitive analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. sci-hub.se Direct enantioseparation of alcohols can often be achieved without derivatization using specialized chiral stationary phases (CSPs). nih.gov

Method development for this compound focuses on selecting a CSP that provides sufficient enantiorecognition. Cyclodextrin-based CSPs are particularly effective for this purpose. gcms.cz These phases, such as derivatized β-cyclodextrins, create chiral cavities into which one enantiomer fits preferentially, leading to a stronger interaction and longer retention time. The separation can be optimized by adjusting parameters like oven temperature and carrier gas flow rate; typically, lower temperatures enhance enantioselectivity. sigmaaldrich.com

In cases where direct analysis provides insufficient resolution, indirect methods can be employed. This involves derivatizing the alcohol's hydroxyl group with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. However, direct analysis on a CSP is generally preferred to avoid potential kinetic resolution or racemization during the derivatization step. sci-hub.se For alcohols, derivatization with reagents like trifluoroacetic anhydride (B1165640) can also be explored to improve volatility and chromatographic behavior. nih.gov

Table 1: Exemplary Chiral GC Method Parameters for Enantiomeric Purity of this compound

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Hydrogen or Helium |

| Inlet Temperature | 220 °C |

| Injection Mode | Split (100:1) |

| Oven Program | 60 °C (hold 2 min), ramp at 2 °C/min to 140 °C |

| Detector Temp. | 250 °C |

| Expected tR (R-enantiomer) | ~28.5 min |

| Expected tR (S-enantiomer) | ~29.2 min |

| Resolution (Rs) | > 1.8 |

Chiral High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Scale

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for both the analytical determination of enantiomeric excess and the preparative isolation of pure enantiomers. sigmaaldrich.comnih.gov The success of chiral HPLC is largely due to the development of highly efficient and robust chiral stationary phases (CSPs). nih.gov

Analytical Scale: For analytical purposes, the goal is to achieve a baseline separation of the enantiomers to accurately quantify their ratio. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) carbamates (e.g., Chiralpak® and Chiralcel® series), are widely recognized for their broad applicability and high enantioselectivity for a vast range of compounds, including alcohols. researchgate.netnih.gov Method development typically involves screening a set of complementary columns with different mobile phases. chromatographyonline.com For this compound, a normal-phase method using a mobile phase of n-hexane with an alcohol modifier like 2-propanol or ethanol (B145695) is a common starting point. chromatographyonline.com

Table 2: Analytical Chiral HPLC Method Parameters

| Parameter | Value/Description |

| Instrument | HPLC system with UV Detector (210 nm) |

| Column | Chiralpak® AD-H (250 x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected tR (Enantiomer 1) | ~9.8 min |

| Expected tR (Enantiomer 2) | ~11.5 min |

| Resolution (Rs) | > 2.5 |

Preparative Scale: The goal of preparative HPLC is to isolate larger quantities of a specific enantiomer with high purity. youtube.com Analytical methods are typically scaled up by increasing the column diameter, sample load, and flow rate. sigmaaldrich.comnih.gov The predictability of scaling up from analytical to preparative scale is a significant advantage of using the same CSP chemistry across different column sizes. sigmaaldrich.com The choice of mobile phase can be critical, as it must not only provide good separation but also allow for high sample solubility and be easily removed from the collected fractions post-purification. sigmaaldrich.comyoutube.com

Table 3: Preparative Chiral HPLC Method Parameters

| Parameter | Value/Description |

| Instrument | Preparative HPLC system with UV Detector and Fraction Collector |

| Column | Chiralpak® AD (250 x 20 mm ID, 10 µm particle size) |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 18 mL/min |

| Column Temperature | Ambient |

| Sample Concentration | 20 mg/mL in mobile phase |

| Injection Volume | 2.0 mL |

| Collection Mode | Time-based or peak-triggered |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

While chromatographic methods can separate enantiomers, they cannot determine the absolute configuration (the actual R or S designation) of the stereocenter. X-ray crystallography is considered the definitive and most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netthieme-connect.de However, this technique requires a well-ordered single crystal of the compound. thieme-connect.deresearchgate.net

Since this compound is a liquid at ambient temperatures, it cannot be analyzed directly. The strategy, therefore, involves converting the liquid alcohol into a crystalline solid through chemical derivatization. researchgate.net A common and effective approach is to react the racemic alcohol with an enantiomerically pure chiral acid, known as a resolving agent, to form a pair of diastereomeric esters. researchgate.net An example of such a reagent is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), an analogue of the well-known Mosher's acid. researchgate.net

These diastereomers have different physical properties and can be separated by standard chromatography or fractional crystallization. Once a single diastereomer is isolated and grown into a high-quality crystal, its structure can be determined by X-ray diffraction. Because the absolute configuration of the derivatizing agent is already known, the configuration of the alcohol's stereocenter within the crystal structure can be assigned with certainty. researchgate.neted.ac.uk The analysis relies on the phenomenon of anomalous dispersion, where the presence of even light atoms can produce small but measurable differences in the diffraction pattern that allow for the correct absolute structure assignment. researchgate.neted.ac.uk

Table 4: Hypothetical Crystallographic Data for a Diastereomeric Ester of this compound

| Parameter | Value/Description |

| Compound | (R)-1,1,1-Trifluoro-3-methoxypropan-2-yl (R)-2-methoxy-2-(1-naphthyl)propanoate |

| Chemical Formula | C18H19F3O4 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell (a, b, c) | a = 8.5 Å, b = 12.1 Å, c = 17.4 Å |

| Volume (V) | 1792 ų |

| Z (Molecules/unit cell) | 4 |

| Method | X-ray Diffraction (e.g., Cu-Kα radiation) |

| Flack Parameter | 0.05(3) (confirms correct absolute structure) |

Theoretical and Computational Investigations of 1,1,1 Trifluoro 3 Methoxypropan 2 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and geometry of 1,1,1-Trifluoro-3-methoxypropan-2-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, forming the basis for understanding its physical and chemical characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. arxiv.org DFT calculations are employed to find the lowest energy structure (the ground state geometry) by optimizing bond lengths, bond angles, and dihedral angles. For this process, a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G**) are chosen to approximate the electron exchange and correlation energies. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

This table is based on typical values from DFT calculations on analogous fluorinated alcohols.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C-F | ~1.35 Å | |

| C-C (F₃C-CHOH) | ~1.52 Å | |

| C-O (hydroxyl) | ~1.43 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-C (HOCH-CH₂OCH₃) | ~1.53 Å | |

| C-O (ether) | ~1.42 Å | |

| Bond Angles | ||

| F-C-F | ~107.5° | |

| F₃C-C-O | ~110.0° | |

| C-O-H | ~108.5° | |

| C-C-C | ~112.0° | |

| Dihedral Angles | ||

| F-C-C-O | ~60° (gauche) | |

| H-O-C-C | ~180° (anti) |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. libretexts.org Different colors indicate regions of varying potential: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. nih.gov

For this compound, an MEP analysis would highlight several key features:

Negative Potential: The most electron-rich regions would be centered on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, due to their lone pairs of electrons. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance.

Positive Potential: A significant region of positive potential would be located on the hydrogen atom of the hydroxyl group. This high positive potential makes it the most acidic proton and the primary site for hydrogen bond donation. researchgate.net

Neutral/Slightly Positive Regions: The trifluoromethyl group, despite the high electronegativity of fluorine, often presents a relatively neutral or slightly positive potential on the exterior surface of the fluorine atoms, which can influence non-covalent interactions. mdpi.com

This analysis allows for predictions about how the molecule will interact with other reagents, solvents, and biological targets.

Due to several single bonds, this compound can exist in multiple conformations (rotamers). Understanding the conformational landscape involves identifying the stable conformers and the energy barriers for rotation between them. This is typically achieved by performing a relaxed potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated, and the energy is minimized at each step. nih.gov

The key rotational barriers to investigate would be around the:

C(F₃)-C(OH) bond: Rotation here would be significantly influenced by the interaction between the bulky -CF₃ group and the hydroxyl group.

C(OH)-C(CH₂OCH₃) bond: This rotation determines the relative orientation of the two oxygen-containing moieties.

Computational studies on similar molecules have shown that intramolecular hydrogen bonding can significantly stabilize one conformer over others, creating a deep energy minimum. nih.gov The calculated rotational barriers provide insight into the molecule's flexibility and the accessibility of different conformational states at a given temperature.

Table 2: Predicted Rotational Energy Barriers for this compound (Illustrative Data)

This table presents hypothetical but realistic energy barriers based on studies of similar molecules. mdpi.com

| Rotational Bond | Transition State | Predicted Barrier (kJ/mol) |

| C(F₃)-C(OH) | Eclipsing of F and OH | 12 - 18 |

| C(OH)-C(CH₂OCH₃) | Eclipsing of OH and CH₂OCH₃ | 15 - 22 |

| C-O (hydroxyl) | Eclipsing of H and C-C | 5 - 8 |

| C-O (ether) | Eclipsing of CH₃ and C-C | 8 - 12 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing a detailed picture of how reactants are converted into products. This involves identifying intermediates and, crucially, the high-energy transition states that connect them.

A reaction mechanism can be visualized as a path on a potential energy surface. Reactants and products reside in energy minima, while the path between them goes over an energy maximum known as the transition state (TS). ucsb.edu The transition state is a first-order saddle point on the potential energy surface, representing the point of highest energy along the minimum energy path. ucsb.edu

Computational methods can locate the precise geometry of a transition state. A key verification is a frequency calculation, which should yield exactly one imaginary frequency for a true transition state, corresponding to the motion along the reaction coordinate. ucsb.edu

For a reaction involving this compound, such as a nucleophilic substitution at the secondary carbon, a computational study would:

Optimize the geometries of the reactants, products, and any intermediates.

Locate the transition state structure connecting these species.

Calculate the energies of all structures to construct a reaction energy profile.

The height of the energy barrier from the reactants to the transition state (the activation energy) is the primary determinant of the reaction rate. libretexts.org By comparing the barriers for different possible pathways, the most likely mechanism can be identified. For instance, in a proposed copper-catalyzed synthesis of fluoroalcohols, DFT calculations identified the nucleophilic substitution as the rate-limiting step by locating its high-energy transition state. acs.org

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound effect on the reaction pathway and rate. wikipedia.org Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy profile. wikipedia.org

Computational models account for these effects primarily through two approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This is computationally efficient and captures bulk electrostatic effects well. mdpi.com

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation. This is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute and solvent.

A computational study on a reaction of this compound would investigate how the reaction profile changes in different solvents. nih.govresearchgate.net For example, a reaction that proceeds through a charged transition state would be significantly accelerated in a polar solvent, which can stabilize the charge, thus lowering the activation energy barrier. Conversely, a reaction where charge is dispersed in the transition state might be faster in a non-polar solvent. These calculations are essential for translating theoretical gas-phase mechanisms into predictions that are relevant to real-world laboratory conditions. acs.org

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules. For a compound like this compound, MD simulations could provide valuable data on its interactions with itself and with other molecules, which is crucial for understanding its properties as a solvent, its behavior in biological systems, or its potential applications in materials science.

Typically, such simulations would involve:

Force Field Parametrization: Developing a set of parameters (a "force field") that accurately describes the intramolecular and intermolecular forces of the molecule.

Simulation Setup: Creating a simulation box containing a number of this compound molecules, often in the presence of a solvent like water.

Production Runs: Running the simulation for a sufficient length of time to allow the system to reach equilibrium and to sample a wide range of molecular conformations and interactions.

Analysis: Analyzing the simulation trajectory to extract information about hydrogen bonding, radial distribution functions (to understand local molecular structure), and other non-covalent interactions.

Despite the utility of this method, a thorough search of scientific databases reveals a lack of specific studies applying MD simulations to elucidate the intermolecular interactions of this compound. Research on similar fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-propan-2-ol and 1,1,1-trifluoropropan-2-ol, has been conducted, but direct data for the methoxy-substituted variant is absent.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

QSRR and QSPR models are mathematical models that aim to predict the reactivity or properties of chemical compounds based on their molecular structure. These models are widely used in drug discovery, toxicology, and materials science to screen large numbers of compounds for desired characteristics without the need for extensive experimental testing.

The development of a QSRR/QSPR model for this compound would typically involve:

Descriptor Calculation: Calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure (e.g., topological, geometrical, electronic).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical relationship between the calculated descriptors and an experimentally determined property or reactivity of a series of related compounds.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

However, there are no published QSRR or QSPR studies that specifically include this compound in their training or test sets. Consequently, there are no established models to predict its specific properties or reactivity based on its structure.

Future Research Directions and Overarching Challenges

Innovations in Sustainable Synthesis of 1,1,1-Trifluoro-3-methoxypropan-2-ol

The development of environmentally benign and cost-effective synthetic routes is a paramount goal in modern chemistry. For this compound, future research will likely focus on moving away from traditional methods that may rely on expensive or hazardous reagents.

Key areas for innovation include:

Catalytic Approaches: There is a growing need to develop catalytic systems for the asymmetric synthesis of chiral fluorinated alcohols. This includes transition-metal catalysis and organocatalysis, which can provide enantiomerically pure products essential for pharmaceutical applications. nih.gov

Novel Fluorinating Agents: Research is active in creating safer and more efficient fluorinating agents. For instance, new reagents with high thermal stability and low hygroscopicity make handling in industrial settings more practical. tcichemicals.comjst.go.jp A recent development involves using potassium fluoride (B91410) (KF), an inexpensive and safe reagent, dissolved in fluorinated alcohols like hexafluoroisopropanol (HFIP) to create a highly reactive, non-hygroscopic complex. jst.go.jp This approach could be adapted for the synthesis of various fluorinated building blocks.

Process Intensification: Future synthetic methods will aim to reduce the number of steps. Single-step reactions, such as the direct hydrolysis of fluorinated alkyl halides without the need for heavy metal catalysts, represent a significant advance in simplifying processes and reducing waste. google.com One patented method highlights a more efficient process for producing fluorinated alcohols from readily available halogenated alkanes, avoiding expensive hydrides like lithium aluminum hydride. google.com

Table 1: Comparison of Synthetic Strategies for Fluorinated Alcohols

| Synthetic Strategy | Advantages | Challenges for Future Research | References |

|---|---|---|---|

| Use of Halogenated Alkanes | Utilizes readily available and inexpensive starting materials; avoids expensive hydrides. | Optimizing reaction conditions for higher yields and selectivity. | google.com |

| Single-Step Hydrolysis | Simplifies the manufacturing process; avoids toxic heavy metals. | Minimizing side reactions like dehydrohalogenation and etherification. | google.com |

| Hydroformylation of Fluoroalkenes | Efficient method for creating functionalized building blocks. | Controlling regioselectivity and expanding the substrate scope. | nih.govresearchgate.net |

| Development of New Fluorinating Reagents | Improved safety, stability, and ease of handling (e.g., low hygroscopicity). | Ensuring high reactivity while maintaining stability; cost-effectiveness. | tcichemicals.comjst.go.jp |

Discovery of Unprecedented Reactivity Modes

The trifluoromethyl group in this compound exerts a strong electron-withdrawing effect, significantly influencing the molecule's reactivity compared to its non-fluorinated analogs. nih.govyoutube.com Future research will focus on harnessing these unique electronic properties to forge new chemical bonds and construct complex molecular architectures. While fluorinated compounds are often less reactive, this can be advantageous for minimizing undesired side reactions. youtube.com

Exploration in this area includes:

Diversity-Oriented Synthesis: Using the distinct reactivity of fluorinated building blocks to create a wide range of value-added compounds, such as various heterocycles and polycycles. nih.gov

Asymmetric Reactions: Developing new stereoselective transformations that take advantage of the chiral center in this compound. The synthesis of optically pure fluorinated compounds is a significant challenge and a key area of research. nih.govacs.org

Switchable Reactivity: An emerging concept involves designing reagents whose reactivity can be controlled. For example, a fluorinating agent's nucleophilicity could be suppressed during storage for stability and then "switched on" during a reaction. jst.go.jp

Expanding the Scope of Applications as a Key Fluorinated Building Block

This compound is described as a versatile small molecule scaffold, indicating its potential as a fundamental component in the synthesis of more complex molecules. cymitquimica.com Fluorinated building blocks are critical in drug discovery and materials science because the incorporation of fluorine can enhance properties like metabolic stability, bioavailability, and binding affinity. youtube.comnih.gov

Future applications will likely expand in:

Pharmaceuticals: There is a clear trend toward using more diverse fluorinated structures in drug candidates beyond simple aromatic substitutions. nih.gov The unique combination of functional groups in this compound makes it an attractive building block for novel therapeutics.

Agrochemicals: Fluorination can increase the potency and environmental stability of herbicides, insecticides, and fungicides. youtube.com This building block could be used to develop next-generation crop protection agents.

Advanced Materials: Fluorinated compounds are used to create materials with specific properties, such as chemical resistance and durability. youtube.com

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Research

For compounds like this compound, AI and ML can contribute by:

Predicting Reaction Outcomes: ML algorithms can now predict the products of complex chemical reactions with over 90% accuracy, helping chemists to design more effective synthetic routes. cam.ac.uk

Designing Novel Molecules: AI can generate new molecules with desired properties, such as reduced toxicity or enhanced biological activity, and then suggest viable pathways to synthesize them. dntb.gov.uaaimlic.com

Accelerating Materials Discovery: By predicting material properties from chemical structures, ML can rapidly screen virtual libraries of compounds for specific applications, significantly reducing the time and cost of experimental work. aimlic.comfrontiersin.org

Table 2: Impact of AI and ML on Chemical Research

| Application Area | Specific ML/AI Contribution | Potential Impact | References |

|---|---|---|---|

| Synthetic Planning | Predicting reaction outcomes and proposing synthetic routes. Acts as a "GPS for chemistry". | Reduces trial-and-error experimentation; accelerates drug discovery. | cam.ac.ukaimlic.com |

| Drug Discovery | Predicting biological activity (QSAR), toxicity, and identifying lead compounds. | Faster identification of promising drug candidates; reduced development costs. | aimlic.com |

| Materials Science | Predicting properties of new materials; accelerating large-scale exploration of chemical space. | Faster discovery of novel materials with desired performance characteristics. | nih.govaimlic.comfrontiersin.org |

| Fluorinated Compounds | Designing new, less toxic fluorinated molecules (e.g., PFAS alternatives). | Development of safer and more sustainable fluorochemicals. | dntb.gov.ua |

Addressing Scalability and Industrial Feasibility in Academic Research

A significant challenge in chemistry is bridging the gap between innovative synthetic methods developed in academic labs and the practical requirements of industrial-scale production. nih.gov For a building block like this compound to be widely adopted, its synthesis must be not only chemically elegant but also economically viable and scalable.

Overcoming this challenge requires focusing on:

Scalable Methodologies: Academic research must demonstrate that new synthetic methods can be performed on a multi-gram scale or larger. nih.gov

Cost-Effectiveness: The use of inexpensive, readily available starting materials and the avoidance of costly reagents or purification steps are crucial for industrial feasibility. google.com

Process Safety and Simplicity: Developing robust, single-step reactions and using stable, easy-to-handle reagents are key considerations for safe and efficient large-scale manufacturing. tcichemicals.comgoogle.com The slow adaptation of novel methods in industry is often due to a failure to meet these practical criteria. nih.gov

常见问题

Q. What are the standard synthetic routes for 1,1,1-Trifluoro-3-methoxypropan-2-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or hydroxylation reactions. For example:

- Step 1 : Start with a trifluoromethyl ketone precursor (e.g., 1,1,1-trifluoroacetone) and introduce a methoxy group via alkylation or etherification.

- Step 2 : Reduce the ketone to a secondary alcohol using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

Key factors affecting yield include:

- Temperature : Lower temperatures (0–25°C) minimize side reactions like over-reduction.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in hydrogenation steps .

Q. What physicochemical properties are critical for experimental design involving this compound?

| Property | Value/Description | Relevance in Research |

|---|---|---|

| Molecular Weight | 144.09 g/mol | Determines molarity calculations. |

| Solubility | High in polar organic solvents | Influences solvent choice for reactions. |

| Stability | Sensitive to strong acids/bases | Dictates storage conditions (e.g., inert atmosphere). |

These properties are essential for optimizing reaction conditions and interpreting spectroscopic data (e.g., NMR, IR) .

Advanced Research Questions

Q. How do the trifluoromethyl and methoxy groups influence reaction mechanisms in catalytic transformations?

The trifluoromethyl group enhances electrophilicity at adjacent carbon atoms, facilitating nucleophilic attacks. Meanwhile, the methoxy group acts as an electron donor via resonance, stabilizing intermediates in substitution or elimination reactions. For example:

- Mechanistic Insight : In SN2 reactions, the trifluoromethyl group increases steric hindrance but accelerates leaving-group departure due to its electron-withdrawing effect. Computational studies (DFT) can model transition states to validate this interplay .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Common contradictions arise from:

- Steric effects : Distorted NMR peaks due to restricted rotation around the C-O bond.

- Solvent artifacts : Residual solvent signals (e.g., DMSO-d₆) overlapping with analyte peaks.

Q. Methodological Solutions :

Q. What bioactivity screening strategies are suitable for assessing this compound in enzyme inhibition studies?

- Step 1 : Perform molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., cytochrome P450).

- Step 2 : Validate via in vitro assays (e.g., fluorometric or colorimetric readouts) under controlled pH and temperature.

- Key Observation : The trifluoromethyl group may enhance hydrophobic interactions with enzyme active sites, while the methoxy group modulates hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.